Cas no 1261818-09-0 (5-Amino-2-bromobenzyl chloride)

5-Amino-2-bromobenzyl chloride is a halogenated aromatic compound featuring both an amino and a benzyl chloride functional group. Its molecular structure, incorporating a bromine substituent at the ortho position relative to the amino group, makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the reactive benzyl chloride moiety allows for further functionalization through nucleophilic substitution reactions, while the amino group offers additional derivatization potential. This compound is valued for its role in constructing complex molecules, such as active pharmaceutical ingredients (APIs) or specialty chemicals, where precise halogen and amine reactivity are required. Proper handling is essential due to its lachrymatory and irritant properties.
5-Amino-2-bromobenzyl chloride structure
1261818-09-0 structure
Product name:5-Amino-2-bromobenzyl chloride
CAS No:1261818-09-0
MF:C7H7BrClN
MW:220.494179964066
CID:4982105

5-Amino-2-bromobenzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-bromobenzyl chloride
    • 4-bromo-3-(chloromethyl)aniline
    • Inchi: 1S/C7H7BrClN/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,10H2
    • InChI Key: OSVHVZRABGZBJD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CCl)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 26
  • XLogP3: 2.3

5-Amino-2-bromobenzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010193-500mg
5-Amino-2-bromobenzyl chloride
1261818-09-0 97%
500mg
847.60 USD 2021-06-25
Alichem
A013010193-1g
5-Amino-2-bromobenzyl chloride
1261818-09-0 97%
1g
1,564.50 USD 2021-06-25
Alichem
A013010193-250mg
5-Amino-2-bromobenzyl chloride
1261818-09-0 97%
250mg
489.60 USD 2021-06-25

Additional information on 5-Amino-2-bromobenzyl chloride

5-Amino-2-bromobenzyl chloride (CAS No. 1261818-09-0): A Versatile Intermediate in Organic Synthesis

5-Amino-2-bromobenzyl chloride (CAS No. 1261818-09-0) is a highly valuable aromatic amine derivative that has gained significant attention in pharmaceutical and agrochemical research. This brominated benzyl chloride compound serves as a crucial building block for the synthesis of various biologically active molecules, making it an essential reagent in modern organic chemistry laboratories.

The molecular structure of 5-Amino-2-bromobenzyl chloride features both an amino group and a reactive benzyl chloride moiety, which allows for diverse chemical transformations. Researchers particularly value this compound for its ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and as a precursor for more complex heterocyclic systems. The presence of the bromine atom at the 2-position enhances its utility in palladium-catalyzed coupling reactions, a topic that has seen growing interest in recent years due to the Nobel Prize-winning developments in this field.

In pharmaceutical applications, 5-Amino-2-bromobenzyl chloride CAS 1261818-09-0 has been employed as a key intermediate in the synthesis of potential drug candidates. Recent studies have explored its use in developing kinase inhibitors, which represent one of the most rapidly growing classes of therapeutic agents. The compound's structural features make it particularly suitable for creating molecules that target specific protein-protein interactions, a hot topic in current drug discovery research.

The material science community has also shown interest in 5-Amino-2-bromobenzyl chloride for the development of novel organic electronic materials. Its ability to form conjugated systems when incorporated into polymers makes it valuable for creating organic semiconductors, a field that has gained momentum with the increasing demand for flexible electronics and sustainable energy solutions. Researchers are particularly excited about its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

From a synthetic chemistry perspective, 5-Amino-2-bromobenzyl chloride 1261818-09-0 offers several advantages. The compound's amino group can be easily protected or modified, while the benzyl chloride moiety provides an excellent handle for further functionalization. This dual reactivity has made it a favorite among medicinal chemists working on structure-activity relationship (SAR) studies, where rapid modification of molecular scaffolds is often required.

Recent advancements in flow chemistry and continuous processing have opened new possibilities for utilizing 5-Amino-2-bromobenzyl chloride in automated synthesis platforms. These technological developments align with the pharmaceutical industry's growing focus on green chemistry principles and process intensification, topics that frequently appear in current chemical literature and conference discussions.

The analytical characterization of 5-Amino-2-bromobenzyl chloride CAS No. 1261818-09-0 typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Quality control parameters for this compound have become increasingly stringent, reflecting the pharmaceutical industry's emphasis on quality by design (QbD) approaches. These analytical considerations are particularly relevant given the current regulatory environment and the growing importance of patent protection for novel chemical entities.

In terms of market dynamics, the demand for 5-Amino-2-bromobenzyl chloride has shown steady growth, paralleling the expansion of the contract research organization (CRO) sector and the increasing outsourcing of chemical synthesis by pharmaceutical companies. This trend has been further accelerated by the COVID-19 pandemic, which highlighted the need for robust and diversified supply chains in the chemical industry.

Looking to the future, 5-Amino-2-bromobenzyl chloride 1261818-09-0 is expected to maintain its importance as a versatile synthetic intermediate. Its applications in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors suggest that its utility will continue to grow. These areas represent some of the most exciting frontiers in drug discovery today, frequently appearing in scientific literature and industry reports.

For researchers working with 5-Amino-2-bromobenzyl chloride, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard conditions, best laboratory practices recommend storage under inert atmosphere at low temperatures to preserve its reactivity. These considerations align with the broader industry movement toward sustainable laboratory practices and responsible chemical management.

The synthesis and applications of 5-Amino-2-bromobenzyl chloride CAS 1261818-09-0 continue to be active areas of research, with new publications regularly appearing in scientific journals. Its combination of amino functionality and halogen substituents makes it uniquely positioned to address many current challenges in synthetic organic chemistry, particularly in the development of complex molecular architectures with potential biological activity.

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